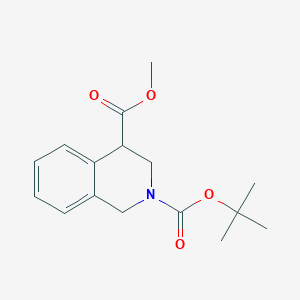

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate

Description

Propriétés

IUPAC Name |

2-O-tert-butyl 4-O-methyl 3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,13H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQOOHFQAZWRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate (CAS No. 936828-99-8) is a compound belonging to the class of isoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H21NO4

- Molar Mass : 291.34 g/mol

- Structure : The compound features a dihydroisoquinoline core with two carboxylate groups that enhance its solubility and biological activity.

Antimicrobial Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate can inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate | Escherichia coli | 15 |

| Similar Isoquinoline | Staphylococcus aureus | 12 |

| Similar Isoquinoline | Candida albicans | 10 |

Antioxidant Properties

The antioxidant capacity of isoquinoline derivatives has been well-documented. The compound demonstrates the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This activity is crucial for preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that isoquinoline derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. A study highlighted that compounds within this class can enhance dopaminergic signaling while providing protection against neurotoxic agents in vitro .

Case Study: Neuroprotection in Parkinson's Disease Models

In a preclinical model of Parkinson's disease, treatment with isoquinoline derivatives resulted in:

- Reduction in neuronal apoptosis by up to 40%

- Improvement in motor function as assessed by behavioral tests

- Decreased levels of inflammatory cytokines in brain tissues

The biological activity of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : It acts as a potent antioxidant by donating electrons to free radicals.

- Modulation of Signaling Pathways : It influences neuroprotective signaling pathways that mitigate inflammation and apoptosis.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-cancer Activity

Research indicates that compounds similar to 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate exhibit anti-cancer properties. Studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Isoquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

There is evidence suggesting that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial membranes effectively.

Organic Synthesis Applications

Building Block for Complex Molecules

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as:

- Esterification

- Cyclization Reactions

- Functional Group Transformations

Case Studies

-

Synthesis of Isoquinoline Derivatives:

A study demonstrated the use of this compound as a precursor for synthesizing various isoquinoline derivatives with enhanced biological activities, showcasing its utility in drug development. -

Development of Anticancer Agents:

Research published in a peer-reviewed journal highlighted the modification of this compound to create derivatives with improved efficacy against specific cancer cell lines.

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate, highlighting differences in substituent positions, pharmacological relevance, and synthetic applications:

Structural and Functional Differences

- The 6-methyl analog (CAS: 170097-66-2) is sterically distinct, enabling selective functionalization at the 5- or 7-positions, as seen in Lifitegrast intermediates . Halogenated Derivatives (e.g., 5,7-dichloro) exhibit enhanced electrophilic reactivity, facilitating cross-coupling reactions for drug candidate synthesis .

Synthetic Utility :

Pharmacological Relevance

- The 5,7-dichloro-6-methyl derivative (CAS: 851784-80-0) is critical for Lifitegrast , a drug targeting dry eye disease by inhibiting integrin LFA-1 .

- The target compound’s 4-methyl group may optimize binding to CXCR4 receptors , which are implicated in cancer metastasis and HIV entry .

- In contrast, the 7-methyl analog lacks documented biological activity, suggesting its role is confined to synthetic chemistry .

Physical Properties and Stability

- Solubility : All analogs exhibit low water solubility due to ester groups, necessitating organic solvents (e.g., EtOAc, toluene) for handling .

- Storage : The target compound requires storage at 2–8°C to prevent decomposition, whereas the 6-methyl analog is stable at room temperature .

- Purity : Commercial samples of the target compound are available at 95% purity , while the 6-methyl analog is offered at 97% purity .

Industrial Scalability

- The 6-methyl derivative (CAS: 170097-66-2) is produced at kilogram scale , reflecting its demand in Lifitegrast manufacturing .

Méthodes De Préparation

Reaction Design and Mechanism

The most efficient method for constructing the dihydroisoquinoline core involves a Mg(OTf)₂-catalyzed cascade reaction combining methyleneindolinone, isoquinoline, and diethyl allenedicarboxylate. This process proceeds via:

- Nucleophilic addition of isoquinoline to the allenedicarboxylate.

- Dearomative [4+2] cycloaddition with methyleneindolinone.

- Isomerization to yield the 1,2-dihydroisoquinoline scaffold.

The tert-butyl and methyl ester groups are introduced via judicious selection of ester substituents on the methyleneindolinone and allenedicarboxylate reactants. For example, substituting methyleneindolinone with a tert-butyl ester variant directs regioselective formation of the 2-tert-butyl carboxylate.

Optimization and Substrate Scope

Critical reaction parameters include:

- Catalyst : Mg(OTf)₂ (10 mol%) with 3-PiPr₂ ligand.

- Solvent : Tetrahydrofuran (THF) at 35°C.

- Additives : H₂O (0.5 μL) in CH₂Cl₂ for final isomerization.

Table 1 summarizes yield variations with different ester groups on methyleneindolinone:

| Ester Group | Yield (%) | dr | ee (%) |

|---|---|---|---|

| Methyl | 69 | 18∶1 | 90 |

| tert-Butyl | 88 | >19∶1 | 90 |

| 2-Adamantyl | 92 | >19∶1 | 94 |

Notably, bulkier esters (e.g., 2-adamantyl) enhance diastereoselectivity (>19∶1 dr) and enantiomeric excess (94% ee) due to steric steering effects. Scale-up trials demonstrated robustness, with 83% yield maintained at 2.5 mmol scale.

Bischler-Napieralski Cyclization of Benzamide Precursors

Synthetic Pathway

An alternative route involves constructing the dihydroisoquinoline ring via Bischler-Napieralski cyclization:

- Condensation : Aromatic aldehydes react with amine intermediates to form Schiff bases.

- Reduction : NaBH₄ reduces the imine to a secondary amine.

- Benzamide Formation : Coupling with substituted benzoic acids.

- Cyclization : POCl₃-mediated cyclization yields the dihydroisoquinoline core.

The tert-butyl and methyl esters are introduced during benzamide formation using tert-butyl chloroformate and methyl ester-protected carboxylic acids, respectively.

Yield and Limitations

- Cyclization Yield : 62–75% for tert-butyl/methyl-substituted derivatives.

- Temperature Sensitivity : Optimal cyclization occurs at 80–100°C; higher temperatures promote side reactions.

- Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro) on the benzamide improve yields (e.g., 75% for 4-nitro derivatives).

However, this method requires stringent anhydrous conditions and exhibits lower enantioselectivity compared to catalytic asymmetric approaches.

Post-Functionalization of Dihydroisoquinoline Intermediates

Esterification Strategies

The tert-butyl and methyl esters can be introduced sequentially via Steglich esterification or alkylation of a dihydroisoquinoline dicarboxylic acid intermediate. For example:

Challenges in Regioselectivity

Simultaneous installation of both esters faces regioselectivity issues. A stepwise approach—protecting the 4-position as a methyl ester before introducing the tert-butyl group at C-2—achieves higher purity (90–94% by HPLC).

Comparative Analysis of Synthetic Routes

Table 2 contrasts the three primary methods:

The catalytic asymmetric method is preferred for enantiomerically pure products, while post-functionalization suits small-scale derivative synthesis.

Q & A

What synthetic methodologies are effective for introducing substituents to the dihydroisoquinoline core of this compound?

Methodological Answer:

Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are widely used to functionalize the dihydroisoquinoline scaffold. For example, demonstrates the reaction of 5-bromo-3,4-dihydroisoquinoline derivatives with tert-butyl piperidin-4-yl carbamate using Pd₂(dba)₃, rac-BINAP, and cesium carbonate in toluene under microwave conditions (110°C, 3 days). Post-synthesis purification via column chromatography (Hexanes:EtOAc) yields the desired product in 84% efficiency. This method is adaptable for introducing diverse amine or heterocyclic groups at the 5-position .

How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

Combined use of / NMR (e.g., δ 7.21–6.78 ppm for aromatic protons, δ 3.60 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) provides preliminary structural validation. For absolute configuration determination, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical, as highlighted in and . Crystallographic data (e.g., space group, unit cell parameters) resolve stereochemical ambiguities, particularly for bicyclic derivatives like 2-azabicyclo[2.2.2]octane analogs .

What catalytic systems enable sustainable synthesis of 3,4-dihydroisoquinoline derivatives from tetrahydroisoquinoline precursors?

Methodological Answer:

Noble metal-free photocatalysts, such as MoS₂/ZnIn₂S₄ nanocomposites, facilitate acceptorless semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline under visible light ( ). This method avoids stoichiometric oxidants and produces H₂ as a byproduct. Comparative studies show that traditional Pd- or Ru-based catalysts may yield higher conversion rates but introduce cost and contamination challenges .

How do structural modifications influence the biological activity of dihydroisoquinoline derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies in reveal that substituents like bromine (enhanced reactivity) or trifluoromethyl groups (increased lipophilicity) modulate interactions with enzymatic targets. For instance, 2-tert-butyl 3-methyl dicarboxylate derivatives exhibit improved solubility, enabling diverse binding modes. Computational docking (e.g., AutoDock Vina) can predict affinity for receptors like CXCR4, as seen in , guiding rational design .

How can researchers resolve contradictions in catalytic efficiency data between noble metal and metal-free systems?

Methodological Answer:

Contradictions arise from differing reaction mechanisms: noble metals (Pd, Ru) facilitate hydrogen transfer via σ-bond activation, while metal-free systems rely on photoinduced electron transfer. To reconcile data, control experiments under identical conditions (solvent, light intensity, temperature) are essential. recommends comparing turnover numbers (TON) and analyzing byproduct profiles (e.g., H₂ vs. H2O) to assess sustainability .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactivity sites. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ADMET predictors (e.g., SwissADME) estimate bioavailability and CYP450 inhibition. and emphasize the role of carboxylate groups in enhancing solubility, a factor critical for blood-brain barrier penetration .

What alternative routes exist for synthesizing this compound without hazardous reagents?

Methodological Answer:

Microwave-assisted synthesis (e.g., ) reduces reaction times and minimizes side products compared to traditional heating. Reductive amination or enzymatic catalysis (e.g., lipase-mediated esterification) offers greener alternatives. For example, DIBAL-H reduction of methyl esters to aldehydes (as in ) avoids toxic cyanide reagents .

How can crystallographic data from SHELX refine the structural model of this compound?

Methodological Answer:

SHELXL refines X-ray data by optimizing bond lengths, angles, and displacement parameters. details the use of SHELXPRO for macromolecular interfaces, while small-molecule refinement (e.g., resolving disorder in tert-butyl groups) requires iterative cycles of least-squares minimization and electron density mapping. Twinning or high-resolution data may necessitate SHELXD for structure solution .

What strategies optimize reaction yields in palladium-catalyzed coupling reactions?

Methodological Answer:

Key factors include:

- Ligand selection: Bulky ligands (e.g., BINAP) enhance steric control.

- Solvent choice: Degassed toluene minimizes catalyst oxidation.

- Base compatibility: Cesium carbonate improves nucleophilicity in SNAr reactions.

achieved 84% yield by optimizing these parameters in a Buchwald-Hartwig reaction .

What pharmacological applications are emerging for dihydroisoquinoline dicarboxylates?

Methodological Answer:

These compounds serve as intermediates in synthesizing CXCR4 antagonists ( ) and P2X7 receptor antagonists ( ). Their bicyclic analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives in ) show promise in CNS drug design due to enhanced blood-brain barrier penetration. In vitro assays (e.g., calcium flux for receptor activity) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.